MDCHA (CAS 7560-83-0) solves common performance issues when substituting DMCHA or TEA.
N-Cyclohexyl-N-methylcyclohexanamine (CAS 7560-83-0), widely procured under the industrial acronym MDCHA or trade names such as Polycat 12, is a high-boiling, low-odor tertiary amine. In industrial procurement, it is primarily sourced as a specialized polyurethane co-catalyst for rigid and flexible foams, where it provides precise control over the gas-forming and gelling reactions. Beyond polymer manufacturing, MDCHA serves as a highly sterically hindered base in advanced organic synthesis, facilitating palladium-catalyzed cross-couplings and carbonylation reactions without undergoing unwanted nucleophilic side reactions. Its high molecular weight (195.34 g/mol) and dual cyclohexyl rings impart significant steric bulk and low volatility, making it a critical material selection for formulations requiring reduced VOC emissions, improved foam skin curing, and suppressed nucleophilic interference[1].
Buyers frequently attempt to substitute MDCHA with more common, lower-cost tertiary amines like N,N-dimethylcyclohexylamine (DMCHA) or triethylamine (TEA). However, generic substitution fails in both polymer and synthetic applications due to fundamental differences in steric profile and volatility. In polyurethane systems, replacing MDCHA with DMCHA leads to increased surface friability, poorer skin curing, and elevated volatile organic compound (VOC) emissions due to DMCHA's significantly lower boiling point (approx. 160 °C vs. 265 °C for MDCHA) . In chemical synthesis, substituting MDCHA with less hindered bases like TEA often results in unwanted nucleophilic attack on electrophilic substrates or catalyst poisoning, severely degrading yields in sensitive palladium-catalyzed reactions. Consequently, MDCHA is non-interchangeable when low odor, precise reaction profiling, and high steric hindrance are application-critical [1].
A primary procurement driver for MDCHA over standard catalysts is its substantially lower volatility, which directly translates to reduced odor and lower VOC emissions in manufacturing environments. MDCHA exhibits a boiling point of approximately 265 °C and a vapor pressure near 0.0 mm Hg at 25 °C, whereas the industry-standard DMCHA boils at 160 °C with a significantly higher vapor pressure. This physical differentiation ensures that MDCHA remains trapped within the polymer matrix rather than off-gassing, improving the environmental and safety profile of the final polyurethane product.
| Evidence Dimension | Boiling point and volatility (odor potential) |
| Target Compound Data | MDCHA boiling point ~265 °C, negligible vapor pressure at 25 °C |
| Comparator Or Baseline | DMCHA boiling point ~160 °C |
| Quantified Difference | >100 °C higher boiling point for MDCHA, reducing VOCs |
| Conditions | Standard atmospheric conditions (760 mmHg) |
Selecting MDCHA minimizes worker exposure to amine odors and helps manufacturers meet increasingly strict VOC emission standards for indoor building materials and automotive interiors.
In the production of rigid polyurethane foams, particularly high-water formulations, the choice of co-catalyst dictates the surface quality of the foam. MDCHA is utilized at a 20% addition rate to the main catalyst package to specifically accelerate skin curing and reduce surface friability without disrupting the core gelation profile. In contrast, relying solely on DMCHA in high-water systems often results in a brittle, friable foam surface with poor substrate adhesion. MDCHA's balanced catalytic activity promotes a smooth reaction profile, ensuring a tough, durable outer skin critical for spray foams and insulation boards.
| Evidence Dimension | Foam surface curing and friability |
| Target Compound Data | 20% MDCHA co-catalyst addition provides tough skin setting |
| Comparator Or Baseline | DMCHA-only systems exhibit higher surface friability |
| Quantified Difference | Elimination of friability defects while maintaining core gelation |
| Conditions | High-water rigid polyurethane foam formulations |
Improved skin curing prevents material crumbling and enhances the adhesion of the foam to building substrates, reducing material waste and failure rates.
In pharmaceutical and fine chemical synthesis, MDCHA acts as an exceptionally effective sterically hindered base. During palladium-catalyzed Heck and Suzuki cross-couplings, the dual cyclohexyl rings prevent the nitrogen lone pair from coordinating with the active metal center or acting as a competing nucleophile. Studies utilizing polymer-encapsulated silica-supported Pd nanoparticles demonstrated that utilizing MDCHA at 140 °C yielded 30–95% of target coupled products, outperforming less hindered amines that suffer from catalyst deactivation or side-product formation [1].
| Evidence Dimension | Reaction yield in Pd-catalyzed couplings |
| Target Compound Data | 30–95% target yield using MDCHA as the base |
| Comparator Or Baseline | Less sterically hindered amines (e.g., TEA) |
| Quantified Difference | Prevention of nucleophilic side reactions and catalyst poisoning |
| Conditions | Pd-nanoparticle catalyzed Heck reactions at 140 °C |
For process chemists, procuring MDCHA maximizes API yields and minimizes the need for complex downstream purification caused by base-induced side reactions.
MDCHA is a highly effective co-catalyst (often replacing a portion of DMCHA) to ensure rapid skin curing, low surface friability, and strong adhesion to construction substrates in high-water formulations .
Due to its high boiling point and low vapor pressure, MDCHA is selected to minimize amine off-gassing and meet stringent automotive interior air quality standards [1].
MDCHA serves as a specialized sterically hindered base in Heck, Suzuki, and double carbonylation reactions, preventing catalyst poisoning and nucleophilic interference during complex API synthesis [2].
Corrosive;Acute Toxic;Irritant